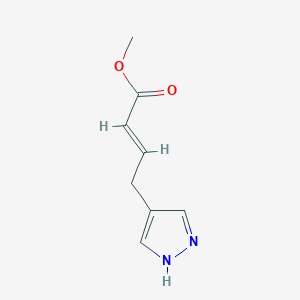
(E)-Methyl 4-(1H-pyrazol-4-yl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(1H-pyrazol-4-yl)but-2-enoate is an organic compound characterized by the presence of a pyrazole ring attached to a but-2-enoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1H-pyrazol-4-yl)but-2-enoate typically involves the reaction of pyrazole derivatives with but-2-enoate esters under specific conditions. One common method involves the use of catalytic protodeboronation of pinacol boronic esters, which allows for the formal anti-Markovnikov hydromethylation of alkenes . This method utilizes a radical approach and can be paired with a Matteson–CH2–homologation sequence .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1H-pyrazol-4-yl)but-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.
Scientific Research Applications
Methyl 4-(1H-pyrazol-4-yl)but-2-enoate has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(1H-pyrazol-4-yl)but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring is known to engage in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate: This compound has a similar structure but with a methyl group on the pyrazole ring.
Pyrazole derivatives: Various pyrazole derivatives share similar chemical properties and applications.
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
methyl (E)-4-(1H-pyrazol-4-yl)but-2-enoate |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)4-2-3-7-5-9-10-6-7/h2,4-6H,3H2,1H3,(H,9,10)/b4-2+ |
InChI Key |
JZDGPFVXIVTURW-DUXPYHPUSA-N |
Isomeric SMILES |
COC(=O)/C=C/CC1=CNN=C1 |
Canonical SMILES |
COC(=O)C=CCC1=CNN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















